1H-Indole-3-aceticacid,-alpha--(methylthio)-(9CI)
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Overview
Description
1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI): is an organic compound belonging to the indole family. It is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone known as an auxin. This compound is characterized by the presence of a methylthio group attached to the alpha position of the acetic acid side chain. It has a molecular formula of C11H11NO2S and a molecular weight of 221.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) can be synthesized through various methods. One common approach involves the reaction of indole-3-acetic acid with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) is used as a precursor in the synthesis of various indole derivatives, which are valuable in medicinal chemistry and organic synthesis .
Biology: The compound is studied for its potential role in plant growth regulation due to its structural similarity to indole-3-acetic acid, a known plant hormone .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs targeting specific biological pathways .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where it serves as an intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid by binding to auxin receptors, thereby influencing plant growth and development. In medicinal applications, the compound may interact with enzymes or receptors involved in various biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structure but lacking the methylthio group.
Indole-3-butyric acid: Another plant hormone with a butyric acid side chain instead of acetic acid.
1H-Indole-3-acetic acid, alpha-(methylthio)-: A similar compound with a different substituent at the alpha position.
Uniqueness: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This structural modification can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
149746-23-6 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.274 |
IUPAC Name |
2-(1H-indol-3-yl)-2-methylsulfanylacetic acid |
InChI |
InChI=1S/C11H11NO2S/c1-15-10(11(13)14)8-6-12-9-5-3-2-4-7(8)9/h2-6,10,12H,1H3,(H,13,14) |
InChI Key |
HJWMFNWBBDUFMA-UHFFFAOYSA-N |
SMILES |
CSC(C1=CNC2=CC=CC=C21)C(=O)O |
Synonyms |
1H-Indole-3-aceticacid,-alpha--(methylthio)-(9CI) |
Origin of Product |
United States |
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